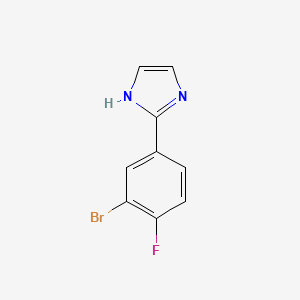

2-(3-bromo-4-fluorophenyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKOOSBSYNRMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CN2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368667-05-3 | |

| Record name | 2-(3-bromo-4-fluorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pivotal Role of Imidazole Heterocycles in Drug Discovery

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. imedpub.comekb.egresearchgate.net This is attributed to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. imedpub.com The imidazole moiety is a core component of many essential biomolecules, including the amino acid histidine and purine (B94841) bases in nucleic acids. ekb.eg

Its significance is further underscored by its presence in a wide range of pharmaceuticals with diverse therapeutic applications. Imidazole derivatives have been successfully developed as antifungal, antibacterial, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov The structural versatility of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. ekb.eg

The Scientific Rationale for Investigating Halogenated Phenyl Imidazole Derivatives

The introduction of halogen atoms, such as bromine and fluorine, into the structure of phenyl imidazole (B134444) derivatives is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Fluorine, in particular, is often incorporated to improve metabolic stability by blocking sites susceptible to oxidative metabolism. The carbon-fluorine bond is exceptionally strong, which can prevent enzymatic degradation and prolong the drug's half-life. Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Bromine, on the other hand, can increase the compound's potency and selectivity. Its size and polarizability can lead to favorable interactions, such as halogen bonding, within the active site of a protein. The specific positioning of bromine and fluorine on the phenyl ring, as in the case of the 3-bromo-4-fluoro substitution pattern, can create a unique electronic and steric profile, offering the potential for novel biological activities.

Current Research Landscape and the Untapped Potential of 2 3 Bromo 4 Fluorophenyl 1h Imidazole

Strategic Approaches to the 2-Substituted-1H-imidazole Core Formation

The construction of the 2-substituted-1H-imidazole core is central to the synthesis of the target compound. Various strategies have been developed that balance precursor availability, reaction efficiency, and scalability.

Cyclization Reactions Utilizing 3-Bromo-4-fluorophenyl Precursors

A primary strategy for synthesizing this compound involves the cyclization of precursors already containing the 3-bromo-4-fluorophenyl group. The most common precursor for this approach is 3-bromo-4-fluorobenzaldehyde. This aldehyde serves as the foundational component, providing the C2-aryl substituent of the final imidazole ring.

The classical Debus-Radziszewski imidazole synthesis offers a direct route, involving a three-component reaction between a 1,2-dicarbonyl compound (such as glyoxal (B1671930) or benzil), an aldehyde (3-bromo-4-fluorobenzaldehyde), and a source of ammonia (B1221849) (typically ammonium (B1175870) acetate). wikipedia.org This condensation reaction assembles the imidazole ring in a single step.

The general reaction is as follows:

3-bromo-4-fluorobenzaldehyde + 1,2-Dicarbonyl Compound + 2 NH₃ → 2-(3-bromo-4-fluorophenyl)-4,5-disubstituted-1H-imidazole + 3 H₂O

This method's versatility allows for the synthesis of various analogues by simply changing the 1,2-dicarbonyl component, leading to different substituents at the 4 and 5 positions of the imidazole ring.

One-Pot Condensation Protocols for Imidazole Ring Construction

To enhance synthetic efficiency and reduce waste from isolating intermediates, one-pot condensation protocols are highly favored. These multicomponent reactions (MCRs) combine all reactants in a single vessel to form the desired imidazole product. imedpub.com For this compound, a typical one-pot approach would involve the condensation of 3-bromo-4-fluorobenzaldehyde, a 1,2-dicarbonyl compound like benzil, and ammonium acetate (B1210297). imedpub.comresearchgate.netresearchgate.net

These reactions can be catalyzed by various agents to improve yields and shorten reaction times. researchgate.net However, many of these methodologies suffer from drawbacks such as low yields, high temperatures, and the use of hazardous solvents. jetir.org The development of efficient, environmentally benign, and versatile methods remains a key area of research. imedpub.comjetir.org A four-component one-pot condensation using a glyoxal, an aldehyde, an amine, and ammonium acetate in refluxing acetic acid is another convenient method. jetir.org

| Reactants | Catalyst/Medium | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Benzil, Aldehyde, NH₄OAc | PEG-400 | Conventional heating or Ultrasound | Good yields, shorter time with ultrasound | imedpub.com |

| 1,2-Diketone, Aldehyde, NH₄OAc | N-Bromosuccinimide (NBS) | Solvent-free | High yields, short reaction times, eco-friendly | researchgate.net |

| Benzil, Aldehyde, NH₄OAc, Amine | ZSM-11 Zeolite | Solvent-free, 110 °C | Reusable catalyst, high activity | nih.gov |

| α-Bromoacetophenone, Aldehyde, Amine, NH₄OAc | None | Solvent-free, 130 °C, 2h | High yields (80-96%), environmentally friendly | organic-chemistry.org |

Catalyst-Free and Microwave-Assisted Synthetic Routes

In line with the principles of green chemistry, catalyst-free and microwave-assisted methods have been developed for imidazole synthesis. Catalyst-free approaches simplify purification and reduce costs and environmental impact. For instance, the [3+2] cyclization of vinyl azides with amidines provides a route to 2,4-disubstituted imidazoles under catalyst-free conditions, offering good to excellent yields. acs.org Other solvent- and catalyst-free syntheses have been developed for related heterocyclic compounds, highlighting the potential for broader application. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields. jetir.orgijprajournal.com The condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be efficiently conducted under solvent-free microwave irradiation to produce trisubstituted imidazoles in excellent yields. ijprajournal.comresearchgate.net This rapid and efficient heating method is superior to conventional heating, making it an attractive option for high-throughput synthesis. ijprajournal.comnih.gov

Functionalization and Derivatization of the Phenyl and Imidazole Moieties

Once the core this compound structure is formed, further functionalization can be performed to synthesize a diverse range of analogues. This often involves the selective manipulation of the existing halogen substituents or the introduction of new ones.

Regioselective Introduction and Manipulation of Halogen Substituents (Bromine, Fluorine)

The regioselective introduction of additional halogen atoms onto the aryl or imidazole rings is a key strategy for creating analogues. The existing bromine and fluorine atoms on the phenyl ring act as directing groups in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. core.ac.uk

Direct C-H halogenation of the imidazole ring is an effective method for introducing halogens at specific positions. nih.gov Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the selective bromination and chlorination of heterocyclic systems. nih.govmdpi.com By carefully tuning reaction conditions such as the solvent, temperature, and stoichiometry of the halogenating agent, it is possible to achieve mono-, poly-, or hetero-halogenated products with high regioselectivity. nih.gov For instance, metal-free halogenation of related N-heterocycles has been achieved with high selectivity by adjusting reaction conditions. nih.govnih.gov This approach avoids the use of harsh and environmentally unfriendly reagents like elemental bromine (Br₂). nih.gov

| Substrate Type | Halogenating Agent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2H-Indazoles | NBS (N-Bromosuccinimide) | EtOH, 50 °C | Mono-bromination | nih.gov |

| 2H-Indazoles | NCS (N-Chlorosuccinimide) | H₂O or EtOH | Mono-chlorination | nih.gov |

| Imidazo[1,2-a]pyridines | NaBrO₂ / AcOH | DMF, 60 °C | Regioselective C-3 bromination | nih.gov |

| Aromatic Compounds | NBS / UV irradiation | Ambient temperature | Regioselective mono-bromination | researchgate.net |

| 2-Substituted-1,2,3-triazoles | NBS or NCS | CH₂Cl₂, rt | Regioselective C-H halogenation | researchgate.netrsc.org |

Modifications at the 1H-Imidazole Nitrogen and Carbon Positions

The structural modification of the this compound scaffold is crucial for developing new derivatives with tailored properties. Modifications can be strategically introduced at the nitrogen and carbon atoms of the 1H-imidazole ring.

Nitrogen Position Modifications (N-1 and N-3): The hydrogen atom on the N-1 nitrogen of the imidazole ring is acidic and can be readily substituted. chemijournal.com N-alkylation is a common modification that can alter the pharmacological actions and pharmacokinetics of imidazole compounds. mdpi.com This is typically achieved by treating the parent imidazole with an alkyl halide in the presence of a base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov For instance, protecting the N-1 position with an acrylonitrile (B1666552) group allows for subsequent benzylation at the N-3 position to generate a quaternary salt, which can then be deprotected. nih.gov Regioselectivity in N-substitution can be a challenge but can be controlled by factors like the steric hindrance of substituents already on the ring. nih.gov The absence of biological activity in certain N-1 substituted derivatives confirms the importance of the N-1 nitrogen for specific interactions, such as binding to the heme iron in enzymes. nih.gov

Carbon Position Modifications (C-4 and C-5): Direct functionalization of the imidazole ring's carbon atoms (C-4 and C-5) is another key strategy. For many imidazole derivatives, a common synthetic route is the Markwald synthesis, which allows for the preparation of 2-thiol substituted imidazoles from α-amino ketones and potassium thiocyanate. The sulfur group can then be removed oxidatively. chemijournal.com Another approach involves the Debus synthesis, which uses glyoxal, formaldehyde, and ammonia to form the imidazole ring, allowing for the incorporation of substituents from the outset. chemijournal.com Protecting group strategies are often employed to direct reactions to specific positions. For example, protecting a nitrogen atom can increase the steric hindrance at the adjacent carbon, allowing for selective reactions at the more accessible carbon position. google.com

Synthesis of Diverse Analogues for Structure-Activity Relationship Studies

The synthesis of a diverse library of analogues is fundamental to understanding the structure-activity relationships (SAR) that govern the biological effects of this compound. jopir.inresearchgate.net SAR studies help identify the key molecular features responsible for biological activity, guiding rational drug design. jopir.inresearchgate.net

To build a library of analogues, systematic modifications are made to the core structure. These include:

Substitution on the Phenyl Ring: The electronic properties of the phenyl ring can be modulated by introducing various substituents (e.g., chloro, fluoro, bromo, methyl, methoxy) at different positions. mdpi.com These changes can influence the molecule's interaction with biological targets.

Substitution on the Imidazole Ring: As discussed previously, alkyl or aryl groups can be added to the nitrogen atoms. mdpi.com The carbon atoms of the imidazole ring can also be substituted to explore the impact of steric and electronic changes on activity.

Introduction of Different Linkers: Analogues can be created by conjugating the imidazole core to other chemical moieties, such as coumarins, via linkers like –SCH2–. mdpi.com

Modern synthetic techniques, including microwave-assisted synthesis and metal-catalyzed reactions, facilitate the efficient preparation of these structurally diverse derivatives. jopir.inresearchgate.net The goal is to generate a collection of compounds where specific parts of the molecule are varied systematically. Each new compound is then tested for its biological activity, and the results are used to build a model of how the molecule's structure relates to its function. For example, studies have shown that having a hydrogen atom at the N(1) position of the imidazole nucleus can be crucial for the potency and selectivity of certain antiviral agents. mdpi.com

Advanced Analytical Characterization Techniques for Novel Imidazole Derivatives

The unambiguous characterization of newly synthesized imidazole derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H-NMR: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-phenylimidazole derivatives, the aromatic protons on the phenyl and imidazole rings typically appear as multiplets in the downfield region (δ 6.8-8.1 ppm). researchgate.netresearchgate.net The N-H proton of the imidazole ring often appears as a broad singlet at a very downfield chemical shift (e.g., δ 13.00 ppm), confirming its presence. researchgate.net

¹³C-NMR: Carbon-13 NMR provides information about the carbon framework of the molecule. However, for imidazole derivatives, obtaining high-quality ¹³C-NMR spectra in solution can be challenging. nih.gov Fast tautomerization of the N-H proton between the two nitrogen atoms of the imidazole ring can lead to very broad and weak signals for the imidazole carbon atoms, sometimes rendering them undetectable in conventional spectra. nih.govmdpi.com To overcome this, solid-state ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR can be used as a powerful alternative for unambiguous spectroscopic characterization. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Phenylimidazole Derivatives Data is generalized from similar structures and may vary based on solvent and specific substituents.

| Atom Position | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Imidazole N-H | 10.0 - 13.0 (broad s) | - |

| Imidazole C-H | 6.9 - 7.5 (s) | 119.0 - 138.0 |

| Phenyl C-H | 7.2 - 8.0 (m) | 126.0 - 139.0 |

| Imidazole C2 | - | ~148.0 |

| Phenyl C-ipso | - | 129.0 - 134.0 |

Vibrational and Electronic Spectroscopy (FT-IR, UV-Vis)

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for imidazole derivatives include N-H stretching (around 3437 cm⁻¹), aromatic C-H stretching (around 3053-3129 cm⁻¹), C=N stretching of the imidazole ring (around 1596-1681 cm⁻¹), and C=C stretching vibrations (around 1489-1599 cm⁻¹). nih.govresearchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenylimidazole derivatives contain conjugated π-systems, leading to characteristic absorption bands. researchgate.net The UV-Vis spectrum of an imidazole derivative typically shows absorption peaks corresponding to π→π* transitions. researchgate.net The position of the absorption maximum (λmax) can be influenced by the substituents on the phenyl and imidazole rings and the solvent used. nih.govacs.org

Table 2: Characteristic FT-IR and UV-Vis Data for Imidazole Derivatives

| Spectroscopy | Feature | Typical Range/Value |

|---|---|---|

| FT-IR | N-H Stretch | 3100 - 3500 cm⁻¹ |

| FT-IR | Aromatic C-H Stretch | 3000 - 3150 cm⁻¹ |

| FT-IR | C=N Stretch | 1590 - 1690 cm⁻¹ |

| FT-IR | C=C Stretch | 1450 - 1600 cm⁻¹ |

| UV-Vis | π→π* Transition (λmax) | 220 - 300 nm |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS and ESI-MS: Electron Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like imidazole derivatives. It typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.govacs.org The molecular ion peak (M⁺) provides the molecular weight of the synthesized compound. acs.org

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the precise elemental composition of the molecule. This is crucial for confirming the identity of a novel compound and distinguishing it from other molecules with the same nominal mass. acs.org

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice. mdpi.com

This technique provides invaluable information, including:

Bond Lengths and Angles: Precise measurements that confirm the connectivity of the atoms. For example, in a related compound, the C-N and N=N bond distances in an azo linkage to an imidazole ring were determined to be 1.3960(16) Å and 1.2575(15) Å, respectively. mdpi.com

Molecular Conformation: It reveals the spatial arrangement of the different parts of the molecule. For instance, in substituted 2-phenylimidazoles, the phenyl and imidazole rings are often twisted relative to each other, and the dihedral angle between the rings can be precisely measured. nih.gov

Intermolecular Interactions: It identifies non-covalent interactions such as hydrogen bonds (e.g., N-H···N), π-π stacking, and other van der Waals forces that stabilize the crystal structure. researchgate.netnih.govresearchgate.net These interactions are crucial for understanding the solid-state properties of the material.

Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound. mdpi.comresearchgate.net

An in-depth examination of the structure-activity relationships (SAR) and molecular design principles for derivatives of the chemical compound this compound reveals key insights into how its structural components influence pharmacological activity. This analysis is critical in the field of medicinal chemistry for the development of optimized analogues with enhanced biological profiles.

Computational and in Silico Investigations of 2 3 Bromo 4 Fluorophenyl 1h Imidazole

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a primary computational technique used to predict how a molecule, such as 2-(3-bromo-4-fluorophenyl)-1H-imidazole, binds to the active site of a biological target, typically a protein or enzyme. This simulation calculates the preferred orientation of the compound when bound to the receptor and estimates the strength of the interaction, often expressed as a binding affinity or docking score.

Studies on structurally similar imidazole (B134444) derivatives have shown that they can act as inhibitors for various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. nih.gov Docking simulations for this class of compounds typically predict that the imidazole core and its phenyl substituent occupy the ATP-binding pocket of the kinase. The binding affinity is a measure of how strongly the compound interacts with the target; a lower binding energy value generally indicates a more potent inhibitor. For example, computational studies on related nitroimidazole derivatives have reported binding energies ranging from -7.17 to -7.68 kcal/mol against various protein targets. researchgate.net

Table 1: Representative Docking Scores for Imidazole Derivatives Against Kinase Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Imidazole-Phenothiazine Hybrids | EGFR | -5.93 to -7.23 |

| Nitroimidazole Derivatives | Various Protein Kinases | -7.17 to -7.68 |

| Fused Imidazole Derivatives | EGFR | -8.00 to -9.50 |

Note: Data is compiled from studies on structurally related imidazole compounds to illustrate typical binding affinities. researchgate.netnih.gov

Identification of Key Interacting Residues and Hydrogen Bonding Networks

Beyond predicting binding affinity, docking simulations identify the specific amino acid residues within the target's active site that interact with the compound. These interactions are critical for the stability of the ligand-protein complex. For phenyl-imidazole scaffolds, key interactions often include:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring are common hydrogen bond acceptors or donors, often forming crucial bonds with residues in the "hinge region" of kinase domains.

Hydrophobic Interactions: The phenyl ring engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

In silico analyses of related imidazole-based inhibitors targeting EGFR have identified interactions with key residues such as LYS721, CYS773, and ASP831, with hydrogen bonds to the latter being particularly important for affinity. nih.gov

Table 2: Key Amino Acid Interactions for Imidazole-Based Kinase Inhibitors

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues (EGFR Example) |

| Hydrogen Bonding | Imidazole Nitrogen | MET793, ASP831 |

| Hydrophobic Interactions | Phenyl Ring | LEU718, VAL726, ALA743, LEU844 |

| Pi-Stacking | Phenyl Ring | PHE856 |

Note: This table represents common interactions observed in computational studies of imidazole derivatives with protein kinases. nih.gov

Computational Guidance for Analogue Design and Synthesis

The insights gained from docking and interaction analysis provide a rational basis for designing new analogues of this compound with improved properties. By visualizing the compound in the active site, chemists can identify opportunities for modification. For instance, if a simulation reveals an unoccupied space within the binding pocket near the phenyl ring, it suggests that adding a substituent at that position could form new, favorable interactions and increase potency.

This structure-based drug design approach has been successfully used for other imidazole-based inhibitors. In one study, an in silico model of an imidazole-EGFR complex guided the replacement of a 4-fluorophenyl ring with a different group to better occupy an open area of the ATP binding domain, resulting in a new compound with significantly improved inhibitory activity. nih.gov Computational docking can be used to screen a virtual library of designed analogues, allowing researchers to prioritize the synthesis of only the most promising candidates, thereby saving significant time and resources. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For a series of derivatives based on the 2-phenyl-1H-imidazole scaffold, a QSAR model would be built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their measured inhibitory potency.

2D-QSAR: Relates activity to 2D structural properties like molecular weight and lipophilicity.

3D-QSAR: Uses 3D structural information. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight regions where modifying steric or electrostatic properties would likely increase or decrease activity. nih.gov

Successful 3D-QSAR models for imidazole derivatives have shown high predictive power, with cross-validated correlation coefficient (Q²) values often exceeding 0.60 and conventional correlation coefficient (R²) values above 0.90, indicating a robust and predictive model. nih.gov These models are invaluable for screening virtual libraries and guiding the design of new analogues with potentially higher efficacy. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation tracks the movements and interactions of the compound and its target protein over time, providing a more realistic representation of the biological environment.

For the this compound-protein complex, an MD simulation can:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the compound's position over the course of the simulation, researchers can determine if the binding pose predicted by docking is stable. mdpi.com A stable complex will show minimal deviation from its initial docked conformation.

Analyze Conformational Changes: MD can reveal how the protein and the ligand adapt to each other upon binding, including subtle changes in their shape and orientation.

Refine Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity.

MD simulations on related inhibitor-protein complexes have been used to confirm the stability of key hydrogen bonds and hydrophobic interactions, providing stronger evidence for the proposed binding mode. rsc.orgnih.gov This detailed understanding of binding dynamics is crucial for the rational design of next-generation inhibitors.

Pharmacological and Mechanistic Insights into 2 3 Bromo 4 Fluorophenyl 1h Imidazole

Enzyme Inhibition Studies

The interaction of 2-(3-bromo-4-fluorophenyl)-1H-imidazole with various enzyme systems has been a focal point of research, revealing its potential as a modulator of key biological pathways.

Indoleamine 2,3-Dioxygenase (IDO) Pathway Modulation and Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a crucial immunoregulatory enzyme involved in tryptophan metabolism through the kynurenine (B1673888) pathway. rsc.orgnih.gov Its role in immune suppression, particularly in the context of cancer, has made it an attractive therapeutic target. rsc.org IDO1's activity can lead to tryptophan depletion, which in turn suppresses the proliferation of T-cells, allowing tumor cells to evade immune surveillance. nih.gov

Compounds with an imidazole (B134444) scaffold are among the various classes of IDO1 inhibitors being investigated. rsc.org Research has led to the design and synthesis of novel 1,2,3-triazole derivatives as potential IDO1 inhibitors, with some compounds showing significant enzymatic activity. nih.gov The development of potent IDO1 inhibitors is an active area of research, with several candidates having entered clinical trials for cancer immunotherapy. nih.govnih.gov

P38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in cellular signaling pathways, responding to stress and inflammatory stimuli. nih.govnih.gov The p38α MAPK isoform, in particular, is a well-studied enzyme that governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. nih.gov Dysregulation of the p38 MAPK pathway has been implicated in various diseases, including cancer and inflammatory conditions, making it a significant therapeutic target. nih.govnih.gov

Numerous inhibitors of p38α MAPK have been developed over the years. nih.gov The design of novel inhibitors often involves creating compounds that can effectively bind to the ATP-binding site of the kinase. researchgate.netmdpi.com Research into cis-locked stilbene-based compounds with vicinal 4-fluorophenyl/4-pyridine rings has shown promise in inhibiting p38α MAPK. mdpi.com

Phosphodiesterase (PDE-3) and Guanylate Cyclase (GC) Enzyme Interactions

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov PDE3 inhibitors, specifically, prevent the hydrolysis of cAMP, leading to its accumulation within cells. wikipedia.org This increase in intracellular cAMP activates protein kinases that in turn modulate cardiac calcium channels, resulting in a positive inotropic effect, which is an increase in the force of cardiac contraction. wikipedia.org Consequently, PDE3 inhibitors have been used in the treatment of acute heart failure and cardiogenic shock. wikipedia.org

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. nih.govnih.gov This enzyme is a heterodimeric hemoprotein containing a Heme-Nitric oxide and OXygen binding (H-NOX) domain. nih.govnih.gov The interaction of ligands with this heme cofactor is crucial for enzyme activation. nih.govnih.gov

Cyclooxygenase Enzyme Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the pathway that converts arachidonic acid into prostaglandins (B1171923) and other inflammatory mediators. acs.orgnih.gov There are two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. acs.orgnih.gov The development of selective COX-2 inhibitors has been a significant area of research, aiming to provide anti-inflammatory benefits with fewer gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Antimicrobial Efficacy and Spectrum of Activity

The imidazole moiety is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govresearchgate.net

Antibacterial Action Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa)

Imidazole derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Gram-Positive Bacteria:

Staphylococcus aureus : Imidazole-based compounds have shown potential against S. aureus, a key pathogen responsible for various infections. researchgate.netsciforum.netuminho.pt

Bacillus subtilis : Studies have explored the antibacterial effects of benzimidazole (B57391) derivatives against B. subtilis, with some compounds showing significant inhibitory activity. researchgate.net

Gram-Negative Bacteria:

Escherichia coli : The antibacterial potential of imidazole heterocycles against E. coli has been recognized. researchgate.net

Pseudomonas aeruginosa : While some imidazole derivatives show limited activity against P. aeruginosa, it remains a target for the development of new antimicrobial agents. nih.gov

Table 1: Investigated Bacterial Strains

| Bacterial Strain | Gram Staining |

|---|---|

| Staphylococcus aureus | Gram-Positive |

| Escherichia coli | Gram-Negative |

| Bacillus subtilis | Gram-Positive |

| Pseudomonas aeruginosa | Gram-Negative |

Antifungal Properties5.2.3. Anti-tubercular Activity5.3.1. Exploration of GABAA Receptor Interactions and Positive Allosteric Modulatory Properties5.4.1. Interference with DNA Replication and Repair Processes5.4.2. Apoptosis Induction Pathways in Cancer Cells

Further experimental research is required to elucidate the specific pharmacological profile and cellular mechanisms of this compound.

Investigation of Cellular Mechanisms of Action

Modulation of Specific Protein Functions (e.g., SMN protein stabilization)

The chemical scaffold of this compound suggests its potential as a modulator of specific protein functions, a concept of significant interest in therapeutic development. While direct studies on this exact compound are not extensively documented in publicly available research, the exploration of structurally related molecules provides valuable insights into its possible mechanisms of action, particularly concerning the stabilization of the Survival Motor Neuron (SMN) protein. The SMN protein is critical for the survival of motor neurons, and its deficiency is the primary cause of Spinal Muscular Atrophy (SMA), a severe and often fatal genetic disorder.

Spinal Muscular Atrophy is characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The disease results from insufficient levels of the SMN protein. While the SMN1 gene is deleted or mutated in individuals with SMA, a nearly identical gene, SMN2, exists. However, due to a single nucleotide difference, the majority of the protein produced from SMN2 is a truncated, unstable version known as SMNΔ7. Consequently, a key therapeutic strategy for SMA is to increase the levels of functional, full-length SMN protein.

Research into small molecules that can achieve this has led to the discovery of compounds that act through various mechanisms, including the post-translational stabilization of the SMN protein. This approach is particularly promising as it can enhance the longevity and function of the SMN protein that is produced.

Detailed Research Findings on Structurally Related Compounds

Investigations into a series of small molecules have revealed that specific substitutions on a phenyl ring attached to a heterocyclic core can significantly influence their ability to stabilize the SMN protein. In one such study, a series of isoxazole (B147169) carboxamides were evaluated for their capacity to increase SMN protein levels. The structure-activity relationship (SAR) of these compounds highlights the importance of the substitution pattern on the phenyl ring.

For instance, it was observed that analogs with a fluoro substituent at either the 2- or 3-position of the phenyl ring exhibited comparable activity to the unsubstituted analog in increasing SMN2 expression. nih.gov Conversely, the introduction of other electron-withdrawing or electron-donating groups, such as chloro, methyl, or methoxy, generally resulted in a decrease in activity. nih.gov This suggests that the electronic and steric properties of the substituent at these positions are critical for the desired biological activity.

The table below summarizes the structure-activity relationship for a series of 5-isopropylisoxazole-3-carboxamides with varying substitutions on the phenyl ring, based on their effect on SMN2 expression.

| Compound Analogue | Phenyl Ring Substitution | Effect on SMN2 Expression |

|---|---|---|

| 4c | Unsubstituted | Active |

| 4d | 2-Fluoro | Comparable activity to 4c nih.gov |

| 4e | 3-Fluoro | Comparable activity to 4c nih.gov |

| 4f | 4-Fluoro | Less Active |

| 4g | 2-Chloro | Less Active nih.gov |

| 4h | 3-Chloro | Less Active nih.gov |

| 4i | 4-Chloro | Less Active nih.gov |

| 4j | 2-Methyl | Less Active nih.gov |

| 4k | 3-Methyl | Less Active nih.gov |

| 4l | 4-Methyl | Less Active nih.gov |

While the core heterocycle in the above study was an isoxazole, the SAR findings for the substituted phenyl ring provide a basis for inferring the potential activity of this compound. The presence of a bromo group at the 3-position and a fluoro group at the 4-position on the phenyl ring of the imidazole compound presents a unique substitution pattern. Based on the general observation that substitutions can modulate activity, it is plausible that this compound could interact with biological targets involved in SMN protein stability.

Further optimization of a lead compound in the aforementioned study led to the identification of a thiazole-containing molecule that demonstrated excellent in vitro properties and a promising pharmacokinetic profile in mice. nih.gov This series of compounds was found to post-translationally stabilize the SMN protein through a novel mechanism that does not involve global proteasome or autophagy inhibition. nih.gov This highlights that small molecules can indeed be developed to specifically enhance SMN protein stability, offering a distinct therapeutic approach that could complement other strategies for treating SMA.

Advanced Research Applications and Future Perspectives for 2 3 Bromo 4 Fluorophenyl 1h Imidazole

Utility as a Versatile Chemical Building Block in Organic Synthesis

In the field of organic synthesis, the term "building block" refers to functionalized molecules that serve as foundational components for constructing more complex molecular architectures. sigmaaldrich.com 2-(3-bromo-4-fluorophenyl)-1H-imidazole is a prime example of such a building block, offering multiple reactive sites for chemical modification. sigmaaldrich.comfluorochem.co.uk Its utility stems from the distinct properties of its constituent parts: the imidazole (B134444) ring, the phenyl group, and the bromo and fluoro substituents.

The imidazole ring is a common motif in biologically active compounds and provides sites for N-alkylation or N-arylation. nih.gov The phenyl ring can be subject to further substitution reactions, while the bromine atom is particularly valuable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide array of new functional groups, dramatically increasing the molecular diversity achievable from a single precursor. The fluorine atom, in turn, can influence the electronic properties and metabolic stability of derivative compounds, which is a desirable trait in drug design. The synthesis of related bromo-imidazole compounds is a key step in producing intermediates for various pharmaceuticals, highlighting the importance of this class of molecules. researchgate.netgoogle.com

Table 1: Structural Features of this compound and Their Synthetic Utility

| Structural Feature | Chemical Property | Application in Organic Synthesis |

| 1H-Imidazole Ring | Aromatic heterocycle with two nitrogen atoms. | Site for N-alkylation, N-arylation, and coordination to metal centers. |

| Bromo Substituent | Reactive halogen. | Key functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling C-C and C-heteroatom bond formation. |

| Fluoro Substituent | Highly electronegative atom. | Modulates the electronic properties (pKa) of the molecule, enhances metabolic stability, and can improve binding affinity through specific interactions. |

| Phenyl Ring | Aromatic carbocycle. | A scaffold that can be further functionalized through electrophilic aromatic substitution or directed ortho-metalation. |

Lead Compound Development for Novel Therapeutic Interventions (e.g., Cancer, Infectious Diseases)

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. nih.gov The this compound scaffold is an attractive starting point for the development of such lead compounds, particularly in the areas of oncology and infectious diseases. pensoft.netnih.gov

Substituted imidazoles have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govnih.gov For instance, research into tri-aryl imidazole derivatives has led to the discovery of potent and selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are validated targets in cancer therapy due to their role in tumor progression. nih.gov Similarly, imidazole-based compounds have been synthesized and evaluated as inhibitors of the dengue virus NS2B-NS3 protease, a crucial enzyme for viral replication. nih.govnih.gov The presence of the bromo and fluoro groups on the phenyl ring of this compound offers a strategic advantage, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties in the journey from a hit compound to a clinical candidate. nih.gov

Table 2: Examples of Imidazole Derivatives in Therapeutic Research

| Imidazole Derivative Class | Therapeutic Area | Biological Target/Mechanism |

| Tri-aryl Imidazoles | Cancer | Carbonic Anhydrase (CA) IX and XII Inhibition nih.gov |

| Imidazole-Phenazines | Infectious Disease (Antiviral) | Dengue Virus (DENV2) NS2B-NS3 Protease Inhibition nih.gov |

| 1,2,4-Triazole Derivatives | Cancer | Potential for selective targeting of prostate cancer cells nih.gov |

| Nitroimidazole Hybrids | Infectious Disease (Antibacterial) | Overcoming antibiotic resistance nih.gov |

Expansion of Chemical Space for Target-Specific Ligands

The concept of "chemical space" refers to the entire collection of all possible molecules. A key goal in drug discovery is to explore relevant regions of this vast space to identify novel ligands that interact specifically with a biological target of interest. The this compound scaffold is an excellent tool for this purpose.

By leveraging the reactivity of the bromine atom and the nitrogen atoms of the imidazole ring, chemists can generate large libraries of analogues. This systematic derivatization allows for a thorough exploration of the structure-activity relationship (SAR), providing insights into how specific structural changes affect a compound's affinity and selectivity for a target protein. For example, by keeping the core scaffold constant while varying the substituents introduced via cross-coupling reactions, researchers can fine-tune interactions with the active site of an enzyme or the binding pocket of a receptor. This strategy was effectively employed in the development of selective carbonic anhydrase inhibitors, where different aryl groups were appended to an imidazole core to optimize binding and selectivity. nih.gov

Integration of Computational and Experimental Approaches in Drug Design and Discovery

Modern drug discovery relies heavily on the synergy between computational modeling and experimental validation. The development of ligands based on the this compound scaffold exemplifies this integrated approach.

Computational techniques such as molecular docking are used to predict how potential derivatives might bind to a protein target. nih.gov These in silico studies can help prioritize which compounds to synthesize, saving time and resources. For example, docking simulations can reveal key hydrogen bonds or hydrophobic interactions between the ligand and the protein's active site, guiding the design of new analogues with improved binding affinity. nih.gov Following synthesis, the compounds are then tested in vitro to measure their actual biological activity. This iterative cycle of design, simulation, synthesis, and testing is a powerful paradigm for accelerating the discovery of novel therapeutic agents. Studies on 1,2,3-triazole scaffolds, which share structural similarities with imidazoles, have successfully used in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and target protein analysis to guide the development of new anticancer agents. pensoft.net

Table 3: Integrated Workflow in Modern Drug Design

| Step | Approach | Description |

| 1. Target Identification | Experimental/Computational | Identifying a biological target (e.g., an enzyme) involved in a disease. |

| 2. Lead Identification | Computational (Virtual Screening) & Experimental (HTS) | Discovering initial compounds, like the imidazole scaffold, that show activity. |

| 3. In Silico Design | Computational (Molecular Docking) | Modeling the interaction of virtual derivatives with the target to predict binding affinity and orientation. nih.gov |

| 4. Chemical Synthesis | Experimental (Organic Synthesis) | Synthesizing the prioritized compounds in the laboratory. |

| 5. Biological Evaluation | Experimental (In Vitro Assays) | Testing the synthesized compounds for their actual inhibitory or cytotoxic activity against cell lines or enzymes. pensoft.netnih.gov |

| 6. Lead Optimization | Iterative Cycle | Using experimental results to refine computational models and design the next generation of compounds with improved properties. |

Addressing Emerging Challenges in Antimicrobial Resistance and Disease Treatment

Antimicrobial resistance (AMR) is a pressing global health crisis, necessitating the discovery of new classes of antibiotics. mdpi.com Heterocyclic compounds, including imidazoles and related structures like 1,3,4-oxadiazoles, are a major focus of research in this area. nih.govmdpi.com The structural features of this compound make it a valuable platform for developing novel antimicrobial agents.

By modifying this scaffold, researchers aim to create molecules that can overcome existing resistance mechanisms. For example, new imidazole hybrids could be designed to inhibit novel bacterial targets or to evade efflux pumps that expel conventional antibiotics from the bacterial cell. nih.gov The versatility of the scaffold allows for the incorporation of various pharmacophores known to possess antimicrobial activity, potentially leading to hybrid molecules with enhanced potency or a broader spectrum of activity. Research into thiazole (B1198619) derivatives, which are structurally related to imidazoles, has also yielded compounds with promising activity against various bacterial and fungal pathogens. researchgate.net The ongoing exploration of imidazole-based compounds provides a hopeful avenue for replenishing the dwindling pipeline of effective treatments against multidrug-resistant infections.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-bromo-4-fluorophenyl)-1H-imidazole, and how can reaction conditions be optimized?

A common approach involves condensation reactions between substituted benzaldehydes and ammonia derivatives. For halogenated imidazoles, microwave-assisted synthesis or sonochemical methods (e.g., ultrasound irradiation) can enhance yields by improving reaction kinetics and reducing side products . Key parameters to optimize include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., ammonium acetate). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like 1,2,4,5-tetrasubstituted imidazoles .

Q. How should researchers characterize the structural purity of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : Analyze and NMR spectra for diagnostic peaks (e.g., imidazole protons at δ 7.0–8.5 ppm, fluorine coupling in -NMR) .

- Elemental Analysis : Verify C, H, N, and halogen content (e.g., Br: ~20%, F: ~5%) to confirm stoichiometry .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm the molecular ion peak (e.g., [M+H] at m/z 295–300) .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of halogenated imidazoles, and how can they be addressed?

Halogen atoms (Br, F) introduce disorder in crystal lattices due to their size and electronegativity. Use single-crystal X-ray diffraction with SHELXL for refinement, focusing on:

- Disorder Modeling : Split positions for Br/F atoms and apply anisotropic displacement parameters .

- Validation Tools : Employ PLATON or CCDC’s Mercury to check for missed symmetry (e.g., twinning) and validate hydrogen bonding networks .

Example: A study on a bromo-fluoro-imidazole derivative reported a monoclinic P21/c space group with Z = 4, requiring careful handling of thermal ellipsoids for Br/F sites .

Q. How can computational methods (DFT, Hirshfeld analysis) enhance understanding of electronic properties and intermolecular interactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potentials (MESP) and identify reactive sites (e.g., electrophilic imidazole C2 position) .

- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., Br···H or F···H interactions) to explain packing efficiency and stability. For this compound, expect dominant H···Br (15–20%) and H···F (10–12%) interactions .

Q. How should researchers address contradictory spectroscopic data, such as unexpected coupling in NMR spectra?

Contradictions often stem from dynamic effects (e.g., tautomerism) or paramagnetic impurities. Solutions include:

- Variable-Temperature NMR : Identify tautomeric equilibria (e.g., 1H-imidazole ↔ 3H-imidazole shifts) by cooling samples to −40°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously (e.g., distinguish aryl vs. imidazole protons) .

Q. What strategies are effective for functionalizing the imidazole core while preserving halogen substituents?

Late-stage diversification via cross-coupling (e.g., Suzuki-Miyaura) requires protecting Br/F groups. Example protocol:

Protect Br with a trimethylsilyl group.

Perform Pd-catalyzed coupling at C4/C5 positions.

Deprotect under mild conditions (e.g., TBAF) .

Monitor reaction progress via TLC (silica, hexane/EtOAc) to avoid dehalogenation side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.